

Meta-analysis of AS101 Clinical Trial Outcomes: A Comparative Guide

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Compound of Interest

Compound Name: AS101

Cat. No.: B605601

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Introduction

AS101, a non-toxic organotellurium compound, has been investigated in multiple clinical trials for its potential therapeutic effects across a range of diseases, primarily owing to its immunomodulatory properties. This guide provides a comparative meta-analysis of the available clinical trial outcomes for **AS101**, focusing on its application in oncology, ophthalmology, and dermatology. The objective is to present a clear, data-driven overview of its performance, supported by experimental protocols and an elucidation of its mechanism of action through signaling pathway diagrams.

Data Presentation: Summary of Clinical Trial Outcomes

The following tables summarize the quantitative data from key clinical trials involving **AS101**.

Table 1: Treatment of External Genital Warts

Trial Identifier	Phase	N	Intervention	Efficacy (Complete Clearance)	Key Safety Findings	Recurrence Rate (up to 6 months post-treatment)
Open-label, multicentre trial	II	74	AS101 15% w/w cream applied twice daily for up to 16 weeks	Overall: 76% (56/74) Vulval Condylomata: 80% (35/44) Perianal Condylomata: 70% (21/30) [1][2][3]	Mild-to-moderate itching, soreness, burning, and erythema. No scarring was observed. [1][2][3]	4% (2 patients) [1][3]

Table 2: Neovascular Age-Related Macular Degeneration (AMD)

Trial Identifier	Phase	Status	N	Intervention	Primary Outcome Measures	Results
NCT03216538	I/II	Completed	-	AS101 1% oral solution or placebo, once daily for 24 weeks	- Change in subretinal or intraretinal fluid as measured by OCT - Number of anti-VEGF injections needed	Quantitative results from this trial have not yet been publicly disclosed.

Table 3: Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS)

Trial Identifier	Phase	Status	N	Intervention	Primary Outcome Measures	Results
NCT01010373	II	Suspended	-	AS101 in combination with chemotherapy	- Overall response rate - Overall survival	Quantitative results from this trial have not been publicly disclosed. Details of the specific chemotherapy regimen used in combination with AS101 are also not available in the public domain.

Experimental Protocols

Treatment of External Genital Warts (Open-label, multicentre trial)

Objective: To evaluate the safety and clinical efficacy of **AS101** 15% w/w cream for the clearance of vulval and perianal condylomata acuminata.[\[1\]](#)[\[2\]](#)

Methodology:

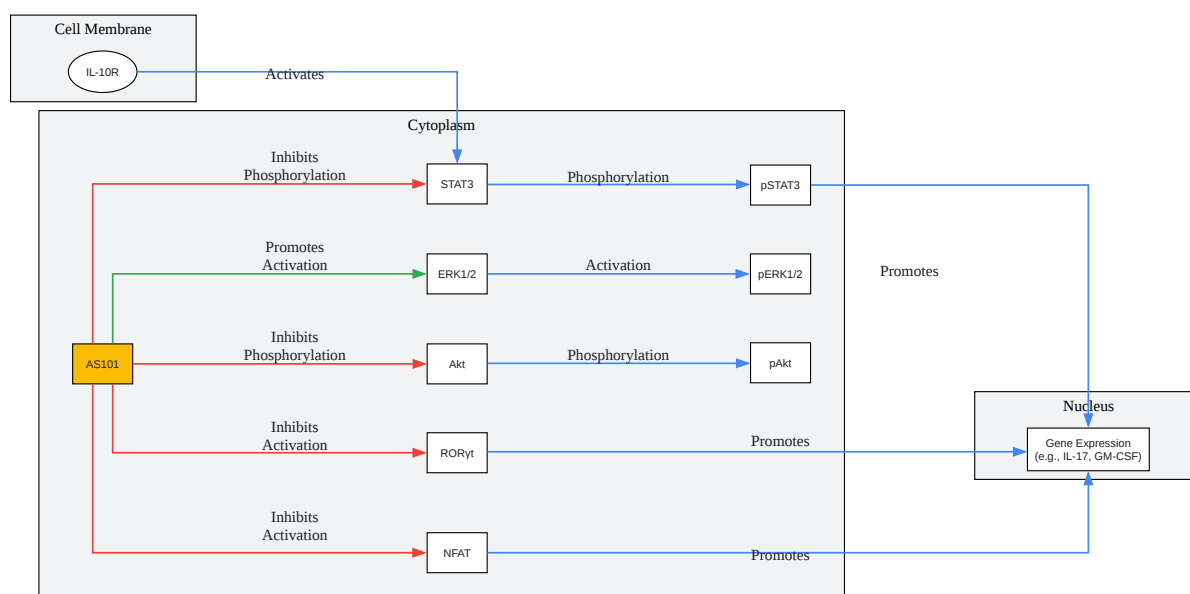
- Study Design: An open-label, multicentre trial.

- Participants: 74 individuals (48 women, 26 men) aged 18-62 years with a diagnosis of external genital warts.[1][2]
- Intervention: Patients self-administered **AS101** 15% w/w cream topically to the warts twice a day.
- Treatment Duration: The maximum treatment duration was 16 weeks.[1][2][4]
- Efficacy and Safety Assessment: Patients were examined, and the lesional areas were photographed every two weeks to monitor progress and any adverse effects.[1][2]
- Follow-up: Patients who achieved complete clearance were followed for up to 6 months to assess for recurrence.[1][3]

Mandatory Visualization

Signaling Pathways of AS101

The immunomodulatory effects of **AS101** are central to its therapeutic potential. It influences key signaling pathways that regulate inflammation and cell survival.

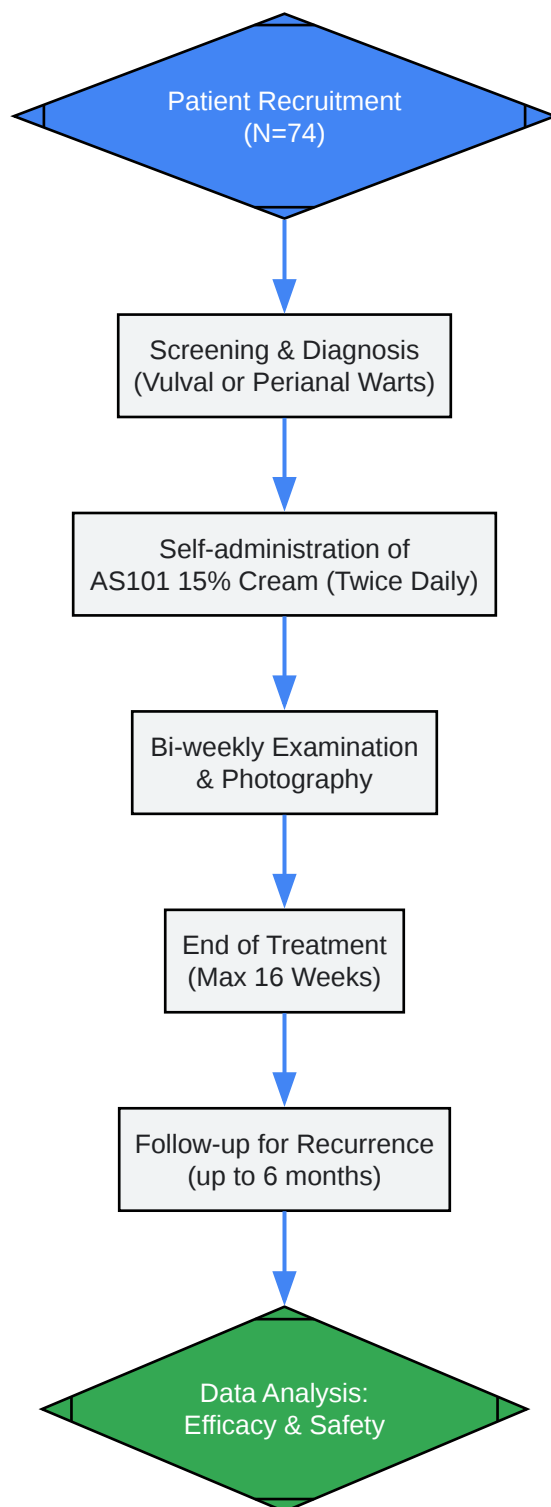


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Caption: **AS101** inhibits STAT3 and Akt phosphorylation.

Experimental Workflow: Topical AS101 for Genital Warts

The clinical trial for external genital warts followed a clear and structured workflow from patient recruitment to follow-up.



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